Phccc is a synthetic organic compound primarily known for its activity as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4). [, ] mGluR4 belongs to the group III metabotropic glutamate receptors, a family of G protein-coupled receptors involved in modulating neurotransmission within the central nervous system. [, , ] Phccc enhances the activity of mGluR4 by increasing its affinity for glutamate, the endogenous ligand. [, ] This modulation of mGluR4 activity has sparked significant interest in Phccc as a potential therapeutic target for various neurological disorders, including Parkinson's disease. [, , ]
Future Directions
Development of Clinically Viable mGluR4 PAMs: While Phccc serves as a valuable pharmacological tool, its limitations, such as poor solubility and lack of selectivity, necessitate the development of more potent, selective, and bioavailable mGluR4 PAMs for clinical translation. [, ] Ongoing research focuses on exploring novel chemical scaffolds and optimizing the pharmacokinetic properties of Phccc analogs.
Compound Description: This compound is a close structural analog of PHCCC. Unlike PHCCC, it does not potentiate mGluR4. []
Relevance: The lack of mGluR4 potentiation exhibited by this compound, despite its structural similarity to PHCCC, highlights the importance of the N-phenyl group in PHCCC for its activity. [] This difference in activity, despite structural similarities, emphasizes the specific structural requirements for effective mGluR4 modulation.
Compound Description: Identified through high-throughput screening, VU0155041 is a more potent mGluR4 PAM than PHCCC. It shows an 8-fold higher potency than PHCCC and enhances glutamate potency at mGluR4 by 8-fold. [] Unlike PHCCC, VU0155041 exhibits partial agonist activity at mGluR4, indicating a mixed allosteric agonist/PAM profile. This compound also demonstrates good aqueous solubility. []
Relevance: VU0155041, discovered through exploration of novel chemical scaffolds, represents a significant advancement in mGluR4 PAM development compared to PHCCC. It offers improved potency, solubility, and a distinct pharmacological profile with partial agonist activity. []
L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4)
Compound Description: L-AP4 is a widely studied group III mGluR agonist, demonstrating activity at mGluR4 and mGluR8. [, , , ] Studies have shown it can inhibit glutamate release in the substantia nigra pars reticulata (SNpr) and protect against excitotoxic neuronal death in cortical cell cultures. [, ]
Relevance: L-AP4 is frequently used as a reference compound in studies involving mGluR4 modulation. Its use alongside PHCCC helps delineate the specific effects and potential therapeutic benefits of selectively targeting mGluR4 over other group III mGluRs. [, , , ] For example, in one study, the effects of PHCCC were blocked by MSOP, a group III mGluR antagonist, but were additive to those of the mGluR1 antagonist CPCCOEt, suggesting selectivity for mGluR4 over other group III mGluRs. []
Compound Description: ACPT-I is a non-selective group III mGluR agonist. [, ] Like PHCCC, when injected into the hippocampus of rats, it exhibits anxiolytic-like effects. [, ]
Relevance: The shared anxiolytic-like effects of ACPT-I and PHCCC, when administered directly to the hippocampus, suggest that activation of group III mGluRs, specifically mGluR4, in this brain region may play a significant role in modulating anxiety-related behaviors. [, ]
Compound Description: CPPG acts as a group III mGluR antagonist. [, , ] It effectively blocks the positive modulation of GTPγ[S] binding induced by PHCCC in hmGluR4a-transfected stable cell lines. [] Additionally, CPPG attenuates the anxiolytic-like effects of both ACPT-I and PHCCC when co-administered in the rat hippocampus. []
Relevance: CPPG serves as a valuable tool for confirming the involvement of mGluR4 in various physiological processes. By blocking the effects of PHCCC, a specific mGluR4 PAM, CPPG helps to validate the selectivity of PHCCC's actions and strengthen the argument for mGluR4 as a therapeutic target. [, , ]
Compound Description: MPPG is a group III mGluR antagonist. [] In studies investigating the mechanotransduction mechanism of vagal tension receptors, MPPG did not affect the firing of these receptors, suggesting that group III mGluRs, and specifically mGluR4, are not involved in this process. []
Relevance: By demonstrating that MPPG does not affect the mechanotransduction of vagal tension receptors, researchers could infer that PHCCC, a positive allosteric modulator of mGluR4, would likely not affect this process either. [] This helps define the physiological roles of mGluR4 and its potential as a therapeutic target.
Compound Description: VU0361737 is a selective mGluR4 PAM. [] Similar to PHCCC, it failed to potentiate glutamate responses through mGluR2/4 heterodimers. []
Relevance: The inability of VU0361737, alongside PHCCC, to modulate mGluR2/4 heterodimers suggests that currently available PAMs might not effectively target this specific receptor combination. This highlights a potential limitation in targeting mGluR4 heterodimers for therapeutic interventions. []
Synthesis Analysis
The synthesis of PHCCC involves several key steps, typically beginning with the preparation of intermediates that can be transformed into the final product. One common method for synthesizing PHCCC includes:
Starting Materials: The synthesis often begins with commercially available precursors such as phenolic compounds and imidazole derivatives.
Condensation Reactions: These reactions are employed to form the core structure of PHCCC by linking the phenolic component with the imidazole ring through nucleophilic aromatic substitution.
Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological assays.
Specific parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .
Molecular Structure Analysis
PHCCC has a complex molecular structure characterized by:
Core Structure: The compound features a phenolic ring that is substituted with an imidazole moiety. This structure is essential for its biological activity.
Geometric Configuration: The spatial arrangement of atoms within PHCCC allows it to interact effectively with mGluR4, enhancing its potency as a modulator.
Analytical Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are often employed to confirm the molecular structure and elucidate details about bond lengths and angles .
Chemical Reactions Analysis
PHCCC participates in various chemical reactions, primarily involving its interaction with metabotropic glutamate receptors. Key reactions include:
Binding Affinity: PHCCC binds to mGluR4, leading to an increase in receptor activation and downstream signaling pathways. This action is quantified using assays that measure changes in cyclic adenosine monophosphate (cAMP) levels.
Modulation Effects: As a positive allosteric modulator, PHCCC enhances the efficacy of endogenous agonists without directly activating the receptor itself. This characteristic allows for fine-tuning of receptor activity, making it a valuable tool in pharmacological research .
Mechanism of Action
The mechanism of action of PHCCC primarily involves:
Allosteric Modulation: PHCCC binds to an allosteric site on mGluR4, which alters the receptor's conformation and increases its sensitivity to glutamate.
Signal Amplification: This binding enhances the potency and efficacy of glutamate-induced signaling pathways, leading to increased neuronal survival under stress conditions.
Neuroprotective Effects: By modulating mGluR4 activity, PHCCC has been shown to protect neurons from apoptosis induced by trophic factor deprivation, suggesting potential therapeutic applications in neurodegenerative diseases .
Physical and Chemical Properties Analysis
The physical and chemical properties of PHCCC include:
Appearance: Typically presented as a white to off-white powder.
Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.
Stability: Stable under standard laboratory conditions but should be protected from light and moisture to maintain integrity.
These properties are crucial for determining appropriate storage conditions and methods for biological testing .
Applications
PHCCC has several scientific applications, particularly in the field of neuroscience:
Research Tool: Utilized extensively in studies investigating metabotropic glutamate receptors' roles in synaptic plasticity and neuroprotection.
Therapeutic Potential: Investigated for its potential use in treating conditions such as Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders due to its neuroprotective properties.
Pharmacological Studies: Employed in drug discovery efforts aimed at developing new treatments targeting glutamatergic signaling pathways .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PF-05241328 is under investigation in clinical trial NCT01165736 (To Calculate the Pharmacokinetics (Concentration of Compound in and Rate of Excretion From the Blood) Following a Very Low Dose of Compound Which Will Not Have Any Pharmacological Activity).
PF-06256142 is a potent and selective orthosteric agonist of the D1 receptor with D1 EC50=30 nM and D1 binding Ki = 12 nM. PF-06256142 may be useful for treatment of Parkinson’s disease (PD) and schizophrenia. PF-06256142 has reduced receptor desensitization relative to dopamine and other catechol-containing agonists. PF-06256142 has the (+)-Enantiomer with [α]20/D = +35.2 (c 0.32, CH2Cl2). The pharmacokinetic properties of PF-06256142 such as metabolic stability, high passive permeability, and low MDR and BCRP efflux ratios make this compound suitable for oral dosing and in vivo study.
PF-06263276 is a potent and selective pan-JAK inhibitor which is suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. PF-06263276 has IC50 values = JAK1 2.2 nM; JAK2 23.1 nM; JAK3 59.9 nM. Janus kinases, JAKs, are a family of tyrosine kinases comprising four members (JAK1, -2, -3, and Tyk2). They play a critical role in both innate and adaptive immunity, since they function as key transducers in the signaling processes of many cytokine receptors.
PF-06260414 is under investigation in clinical trial NCT02070939 (Study To Evaluate Safety And Tolerability Of Single And Multiple Ascending Doses Of PF- 06260414 In Healthy Western And Japanese Male Subjects).